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molecular formula C12H17N3O3 B1624943 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine CAS No. 209482-01-9

1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine

Cat. No. B1624943
M. Wt: 251.28 g/mol
InChI Key: PCDGXHKODGQGON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06599904B2

Procedure details

A mixture of N-methylpiperazine (216 mg, 2.15 mmol), 2-bromo-5-nitroanisole (1 g, 4.3 mmol), potassium carbonate (447 mg, 3.23 mmol), copper (I) bromide (86.6 mg, 0.30 mmol) in pyridine (0.5 ml) and toluene (2 ml) was heated at 100° C. overnight. After cooling, the mixture was partitioned between water and ether and the aqueous phase was further extracted with ethyl acetate. The combined organic phases were dried (Na2SO4) and evaporated under reduced pressure, to give the crude product. This was purified by chromatography on silica gel, eluting with methanol and dichloromethane, to give the title compound (D34) as a yellow/brown oil (80 mg, 15%) MH+=252.
Quantity
216 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
447 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
copper (I) bromide
Quantity
86.6 mg
Type
catalyst
Reaction Step One
Yield
15%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.Br[C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][C:10]=1[O:18][CH3:19].C(=O)([O-])[O-].[K+].[K+]>N1C=CC=CC=1.C1(C)C=CC=CC=1.[Cu]Br>[CH3:19][O:18][C:10]1[CH:11]=[C:12]([N+:15]([O-:17])=[O:16])[CH:13]=[CH:14][C:9]=1[N:5]1[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
216 mg
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)[N+](=O)[O-])OC
Name
Quantity
447 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.5 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
copper (I) bromide
Quantity
86.6 mg
Type
catalyst
Smiles
[Cu]Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between water and ether
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was further extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
This was purified by chromatography on silica gel
WASH
Type
WASH
Details
eluting with methanol and dichloromethane

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC(=C1)[N+](=O)[O-])N1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 80 mg
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 14.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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